molecular formula C20H26N2O2 B11330390 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11330390
M. Wt: 326.4 g/mol
InChI Key: UIGTWVAIOSYFNJ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-methyl group and a side chain containing a 5-methylfuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethylamine to form the desired benzamide.

    Coupling Reactions: The Suzuki-Miyaura coupling reaction is often employed to introduce the furan and piperidine moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H26N2O2/c1-15-7-6-8-17(13-15)20(23)21-14-18(19-10-9-16(2)24-19)22-11-4-3-5-12-22/h6-10,13,18H,3-5,11-12,14H2,1-2H3,(H,21,23)

InChI Key

UIGTWVAIOSYFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(O2)C)N3CCCCC3

Origin of Product

United States

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